

# Gelsevirine: A Technical Guide to its Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: Gelsevirine

Cat. No.: B15591289

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## Introduction

**Gelsevirine** is a monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans.[1] This natural product has garnered significant attention within the scientific community due to its diverse and potent biological activities, including anxiolytic, anti-inflammatory, and anti-tumor effects.[1][2] Its complex polycyclic architecture presents a challenging and intriguing target for total synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **Gelsevirine**, with a focus on its mechanisms of action.

## Chemical Structure and Properties

**Gelsevirine** possesses a complex hexacyclic cage structure. Its chemical identity is defined by the systematic IUPAC name (3'S,9S)-5-ethenyl-3R,4,4aR,5S,6,7,8S,8aS-octahydro-1'-methoxy-7-methyl-spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one.[3]

## Physicochemical Properties

A summary of the key physicochemical properties of **Gelsevirine** is presented in Table 1. While some data are readily available, experimental values for properties such as melting point, boiling point, and pKa are not consistently reported in the literature.

Table 1: Physicochemical Properties of **Gelsevirine**

Property	Value	Source(s)
Molecular Formula	C <sub>21</sub> H <sub>24</sub> N <sub>2</sub> O <sub>3</sub>	[3]
Molecular Weight	352.43 g/mol	[2]
Appearance	Powder	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in Methanol (1-10 mg/mL).	[1][3]
Melting Point	Not reported	
Boiling Point	Not reported	
pKa	Not reported	

## Spectroscopic Data

The structural elucidation of **Gelsevirine** has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed <sup>1</sup>H and <sup>13</sup>C NMR data are crucial for the structural confirmation of **Gelsevirine**. While specific assignments can be found in specialized literature, a summary of expected chemical shift ranges is provided in Tables 2 and 3.

Table 2: General <sup>1</sup>H NMR Chemical Shift Ranges

Proton Type	Chemical Shift (ppm)
Aromatic	6.0 - 8.5
Vinylic	4.5 - 6.5
Protons alpha to Oxygen	3.3 - 4.5
Protons alpha to Nitrogen	2.2 - 3.5
Aliphatic	0.5 - 2.5

Table 3: General  $^{13}\text{C}$  NMR Chemical Shift Ranges

Carbon Type	Chemical Shift (ppm)
Carbonyl	160 - 220
Aromatic/Vinylic	100 - 150
Carbon attached to Oxygen	50 - 90
Carbon attached to Nitrogen	30 - 60
Aliphatic	10 - 50

### Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of **Gelsevirine**, aiding in its identification and structural analysis. The high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for **Gelsevirine**

m/z	Interpretation
353.1814	$[M+H]^+$
322.1651	$[M+H - OCH_3]^+$
294.1699	$[M+H - OCH_3 - CO]^+$
266.1750	$[M+H - OCH_3 - CO - C_2H_4]^+$

## Experimental Protocols

### Isolation of Gelsevirine from Gelsemium elegans

A reported method for the isolation and purification of **Gelsevirine** from the crude extract of *Gelsemium elegans* utilizes high-speed counter-current chromatography (HSCCC).

Protocol:

- **Preparation of the Two-Phase Solvent System:** A two-phase solvent system is prepared by mixing chloroform, methanol, and 0.1 M hydrochloric acid in a 4:4:2 volume ratio. The mixture is thoroughly shaken and allowed to equilibrate until two distinct phases are formed. The upper and lower phases are then separated.
- **HSCCC Instrument Setup:** The HSCCC instrument is filled with the upper phase as the stationary phase. The lower phase is then pumped into the column as the mobile phase at a defined flow rate.
- **Sample Loading:** A solution of the crude extract of *Gelsemium elegans* is injected into the HSCCC system.
- **Elution and Fraction Collection:** The mobile phase is continuously pumped through the column, and the effluent is monitored, typically by UV detection. Fractions are collected at regular intervals.
- **Analysis and Purification:** The collected fractions are analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing **Gelsevirine**. The fractions with high purity **Gelsevirine** are then combined and the solvent is evaporated to yield the purified compound.

## Biological Activity and Signaling Pathways

**Gelsevirine** exhibits a range of biological activities, with its effects on the innate immune system and the central nervous system being of particular interest.

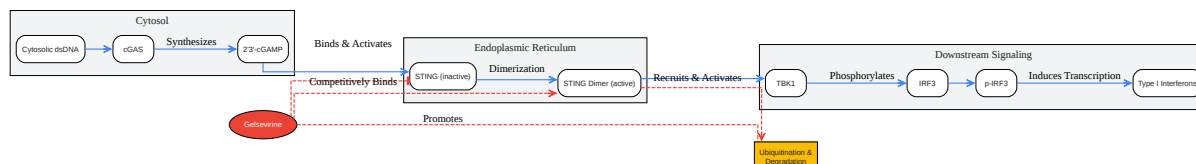
### Inhibition of the STING Signaling Pathway

**Gelsevirine** has been identified as a potent inhibitor of the stimulator of interferon genes (STING) signaling pathway.<sup>[1][4][5][6]</sup> This pathway plays a crucial role in the innate immune response to cytosolic DNA.

Mechanism of Action:

- **Competitive Binding:** **Gelsevirine** competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING.<sup>[1][4]</sup> This prevents the binding of the natural ligand, cyclic GMP-AMP (cGAMP).
- **Inhibition of Dimerization:** By binding to the CDN pocket, **Gelsevirine** locks STING in an inactive conformation, thereby inhibiting its dimerization, which is a critical step for its activation.<sup>[1][4]</sup>
- **Promotion of Ubiquitination and Degradation:** **Gelsevirine** promotes the K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21.<sup>[1][5][6]</sup>

This inhibition of the STING pathway leads to the downregulation of downstream signaling cascades, including the phosphorylation of TBK1 and IRF3, and ultimately reduces the production of type I interferons and other pro-inflammatory cytokines.<sup>[1]</sup>



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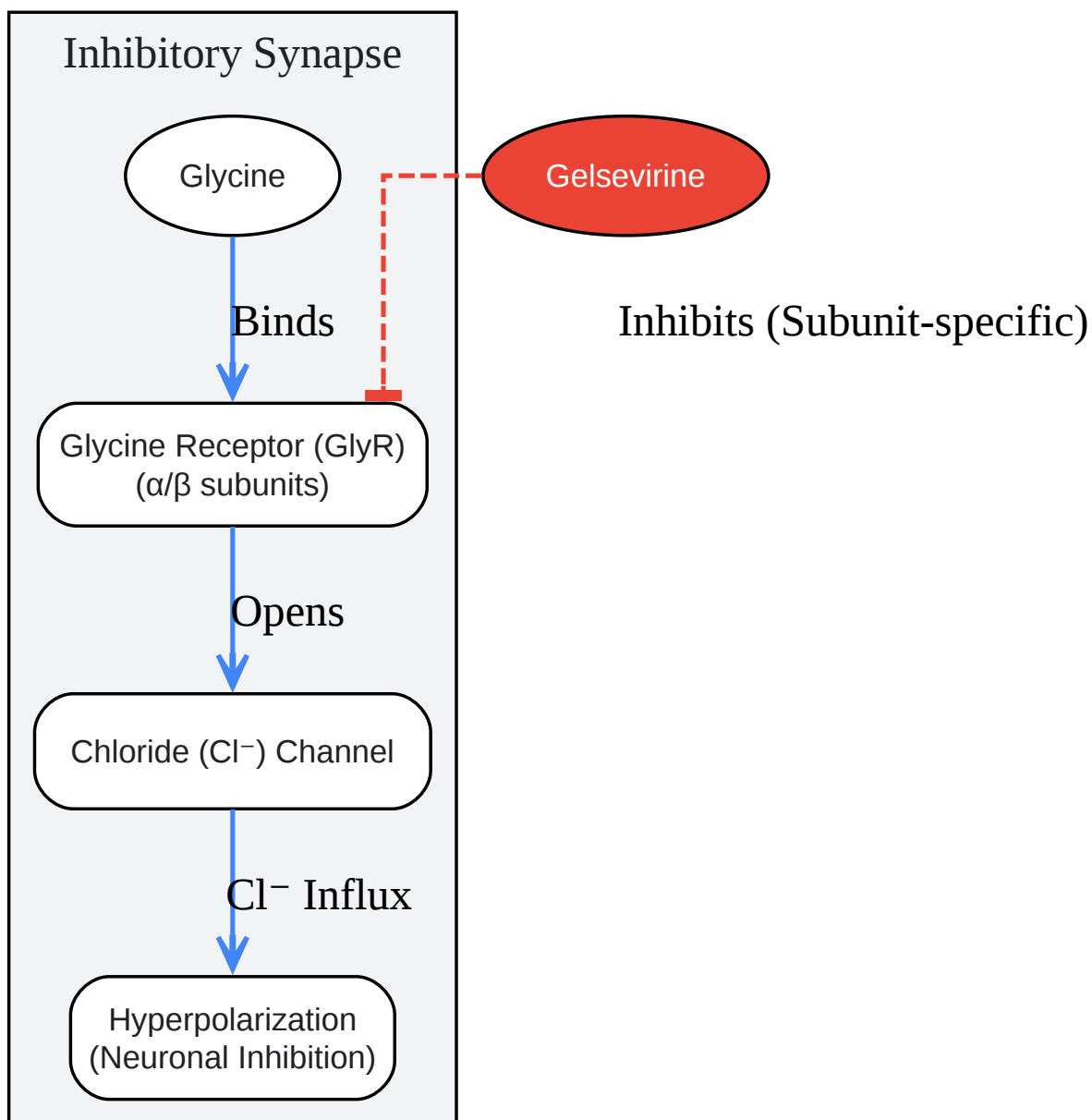
Caption: **Gelsevirine's** inhibition of the STING signaling pathway.

## Interaction with Glycine Receptors

**Gelsevirine** also modulates the activity of glycine receptors (GlyRs), which are inhibitory ligand-gated ion channels in the central nervous system.[7][8][9] The anxiolytic effects of **Gelsevirine** are thought to be mediated, at least in part, through its interaction with these receptors.

Mechanism of Action:

**Gelsevirine** acts as an inhibitor of specific glycine receptor subunits. While the precise binding site and mechanism of inhibition are still under investigation, studies have shown that it can reduce the chloride currents mediated by GlyRs, leading to a decrease in neuronal inhibition. The interaction is subunit-specific, with differing effects observed on various alpha subunits of the receptor.



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Caption: **Gelsevirine's** interaction with the glycine receptor.

## Conclusion

**Gelsevirine** is a structurally complex natural product with significant therapeutic potential. Its ability to potently and specifically inhibit the STING signaling pathway highlights its promise as

a lead compound for the development of novel anti-inflammatory and immunomodulatory agents. Furthermore, its activity at glycine receptors provides a basis for its observed anxiolytic effects. Further research is warranted to fully elucidate its pharmacological profile, including detailed structure-activity relationships and in vivo efficacy and safety. The total synthesis of **Gelsevirine** and its analogs will be crucial for these future investigations, enabling the development of new therapeutics based on this fascinating molecular scaffold.

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## References

- 1. Gelsevirine is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gelsevirine supplier | CAS No : 38990-03-3| AOBIOUS [aobious.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Gelsevirine is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glycine receptor - Wikipedia [en.wikipedia.org]
- 8. Glycine receptors: Structure, function, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
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